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Compound of Interest

Compound Name:
4-Bromo-5-(bromomethyl)-2-

methylthiazole

CAS No.: 1799412-37-5

Cat. No.: B1529082

Get Quote

Development, Efficacy Profiling, and Field Application Protocols

Executive Summary
The incorporation of bromine into thiazole scaffolds represents a critical strategy in modern

agrochemical design, particularly for fungicides and nematicides. While the thiazole ring

provides a privileged pharmacophore for binding to enzymes like Succinate Dehydrogenase

(SDH), the strategic addition of bromine atoms enhances lipophilicity (LogP), metabolic

stability, and binding affinity via halogen bonding (sigma-hole interactions).

This guide details the application of brominated thiazoles, using Thifluzamide (a commercial

benchmark) and 2,5-dibromothiazole derivatives (emerging R&D scaffolds) as primary case

studies. It provides validated protocols for synthesis, in vitro antifungal screening, greenhouse

efficacy trials, and residue analysis.
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Before detailing protocols, it is essential to understand the causality behind using brominated

thiazoles.

Mechanistic Impact of Bromination
Lipophilicity Modulation: Bromine is significantly more lipophilic than chlorine or fluorine. This

facilitates the penetration of the waxy plant cuticle and fungal cell membranes.

Metabolic Blocking: Substitution of hydrogen with bromine at metabolically labile sites (e.g.,

C-5 of the thiazole ring) blocks cytochrome P450-mediated oxidation, extending the half-life

of the active ingredient within the plant (systemicity).

Halogen Bonding: The polarizable bromine atom can form strong halogen bonds with

carbonyl oxygens or aromatic residues in the target protein's binding pocket, often increasing

potency by 10-100x compared to non-halogenated analogs.

Target Classes
Class A: Brominated Phenyl-Thiazole Carboxamides: (e.g., Thifluzamide). The bromine is

located on the aniline moiety, contributing to the steric "lock" within the SDH enzyme

complex.

Class B: Ring-Brominated Thiazoles: (e.g., Methyl 2,5-dibromothiazole-4-carboxylate

derivatives). These are versatile intermediates where the bromine on the thiazole ring serves

as a handle for cross-coupling or as a direct pharmacophore.

Visualizing the Development Workflow
The following diagram outlines the critical path from scaffold selection to field application.
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Figure 1: Strategic workflow for developing brominated thiazole fungicides, from molecular

design to field validation.

Experimental Protocols
Protocol 1: Synthesis of Thiazole Carboxamide
Fungicides
Context: This protocol describes the coupling of a thiazole acid chloride with a brominated

aniline, the standard route for synthesizing Thifluzamide-class inhibitors.

Materials:

2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride (1.0 eq)

2,6-dibromo-4-(trifluoromethoxy)aniline (1.0 eq)

Tetrahydrofuran (THF), anhydrous

Triethylamine (Et3N) or Pyridine (Base)

Nitrogen atmosphere

Step-by-Step Methodology:

Preparation: In a flame-dried 3-neck round-bottom flask, dissolve 10 mmol of the brominated

aniline in 50 mL anhydrous THF under nitrogen.

Activation: Cool the solution to 0°C using an ice bath. Add 12 mmol (1.2 eq) of Triethylamine

dropwise.

Coupling: Slowly add a solution of the thiazole acid chloride (10 mmol in 10 mL THF) over 30

minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via

TLC (Hexane:Ethyl Acetate 4:1).
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Quench & Workup: Pour the reaction mixture into ice-cold water (200 mL). The product

typically precipitates as a solid.

Purification: Filter the solid. Recrystallize from ethanol or purify via silica gel column

chromatography.

Validation: Confirm structure via ¹H-NMR and LC-MS (Look for the characteristic isotopic

pattern of dibromo compounds: 1:2:1 ratio).

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth
Inhibition)
Context: Determining the EC50 (Effective Concentration for 50% inhibition) against Rhizoctonia

solani (Rice Sheath Blight).

Materials:

Target Pathogen: Rhizoctonia solani (active culture on PDA)

Medium: Potato Dextrose Agar (PDA)

Solvent: DMSO (Dimethyl sulfoxide)

Test Compound: Brominated Thiazole synthesized in Protocol 1.

Methodology:

Stock Preparation: Dissolve the test compound in DMSO to create a 10,000 mg/L stock

solution.

Media Dosing: Add the stock solution to molten PDA (cooled to 50°C) to achieve final

concentrations of 0.1, 0.5, 1, 5, 10, and 50 mg/L.

Control: PDA with 0.5% DMSO (no active ingredient).

Plating: Pour 15 mL of dosed media into 90mm Petri dishes. Allow to solidify.
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Inoculation: Use a sterile cork borer (5mm) to take a mycelial plug from the edge of a 3-day-

old R. solani colony. Place the plug mycelium-side down in the center of the test plates.

Incubation: Incubate at 25°C ± 1°C in the dark for 48–72 hours.

Data Collection: Measure the colony diameter (cross-method) when the control plate

reaches 75% coverage.

Calculation:

(Where C = Control diameter, T = Treatment diameter, 5mm = plug diameter). Calculate
EC50 using log-probit analysis.

Protocol 3: In Vivo Pot Assay (Rice Sheath Blight)
Context: Validating efficacy on whole plants. In vitro activity does not always translate to in vivo

success due to uptake/transport issues.

Methodology:

Plant Material: Rice seedlings (cv. Jasmine 85 or susceptible local variety) grown to the 3-

leaf stage (approx. 21 days) in 10cm pots.

Application: Spray the test compound (formulated with 0.1% Tween 20) at rates equivalent to

50, 100, and 200 g a.i./ha. Ensure run-off coverage. Allow to dry for 24 hours.

Inoculation: Place R. solani colonized toothpicks or agar plugs between the leaf sheath and

the stem (simulating field infection).

Incubation: Place pots in a humidity chamber (>90% RH, 28°C) for 3 days to promote

infection, then move to a standard greenhouse bench.

Scoring: Assess disease severity 14 days post-inoculation using a 0–9 scale (Standard

Evaluation System for Rice).

Success Criterion: >80% disease control at 100 g a.i./ha relative to the untreated control.

Mechanism of Action: SDHI Interaction
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The following diagram illustrates how the brominated thiazole (specifically Thifluzamide type)

interacts with the Succinate Dehydrogenase Complex II.
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Figure 2: Molecular interaction map of brominated thiazoles within the fungal SDH enzyme

complex.

Residue Analysis Protocol (QuEChERS / LC-MS/MS)
Context: Ensuring food safety and compliance with Maximum Residue Limits (MRLs).

Methodology:

Extraction: Weigh 10g of homogenized crop sample (e.g., rice grain) into a 50mL centrifuge

tube. Add 10mL Acetonitrile (ACN) containing 1% acetic acid.

Salting Out: Add QuEChERS salt packet (4g MgSO4, 1g NaCl). Shake vigorously for 1

minute. Centrifuge at 4000 rpm for 5 minutes.

Cleanup (dSPE): Transfer 1mL of the supernatant to a dSPE tube (containing PSA and C18

sorbents to remove sugars and lipids). Vortex and centrifuge.

Analysis: Inject 5µL of the extract into an LC-MS/MS system.
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Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 2.1 x 50mm).

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Methanol.

MRM Transitions (Thifluzamide):

Quantifier: m/z 527.9 -> 178.0

Qualifier: m/z 527.9 -> 307.9

Quantification: Use matrix-matched calibration standards to compensate for matrix effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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